![molecular formula C23H17N B14252384 4-[2-(Pyren-1-YL)ethyl]pyridine CAS No. 411209-45-5](/img/structure/B14252384.png)
4-[2-(Pyren-1-YL)ethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Pyren-1-yl)ethyl]pyridine is an organic compound that belongs to the class of pyrene-pyridine derivatives. This compound is known for its unique optical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyren-1-yl)ethyl]pyridine typically involves the reaction of pyrene with pyridine derivatives. One common method includes the use of 1-pyrenecarboxaldehyde and 2-acetyl thiophene in the presence of a base such as potassium hydroxide in ethanol . The reaction is carried out at room temperature, leading to the formation of the desired product.
Industrial Production Methods
These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions
4-[2-(Pyren-1-yl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-pyridine carboxylic acids, while reduction can produce pyrene-pyridine alcohols .
科学的研究の応用
4-[2-(Pyren-1-yl)ethyl]pyridine has several scientific research applications:
作用機序
The mechanism of action of 4-[2-(Pyren-1-yl)ethyl]pyridine involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. The compound’s optical properties are attributed to its ability to undergo protonation and deprotonation cycles, as well as complexation with metal ions . These interactions can modulate its electronic structure and, consequently, its optical behavior .
類似化合物との比較
Similar Compounds
4-(Pyren-1-yl)pyridine: Similar in structure but lacks the ethyl linker, resulting in different optical properties.
2,6-Di(1H-pyrazol-1-yl)-4-(pyren-1-yl)pyridine: Contains additional pyrazolyl groups, which can further modulate its electronic and optical properties.
Uniqueness
4-[2-(Pyren-1-yl)ethyl]pyridine is unique due to its combination of pyrene and pyridine moieties connected by an ethyl linker. This structure provides a balance between rigidity and flexibility, enhancing its suitability for various applications, particularly in the field of nonlinear optics .
特性
CAS番号 |
411209-45-5 |
|---|---|
分子式 |
C23H17N |
分子量 |
307.4 g/mol |
IUPAC名 |
4-(2-pyren-1-ylethyl)pyridine |
InChI |
InChI=1S/C23H17N/c1-2-18-8-9-20-7-6-17(5-4-16-12-14-24-15-13-16)21-11-10-19(3-1)22(18)23(20)21/h1-3,6-15H,4-5H2 |
InChIキー |
ITQYAQAFDKSRBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
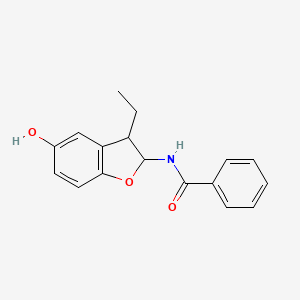
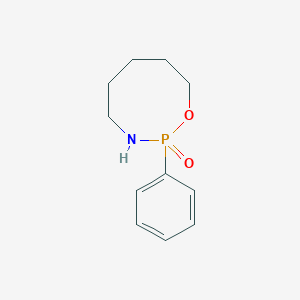
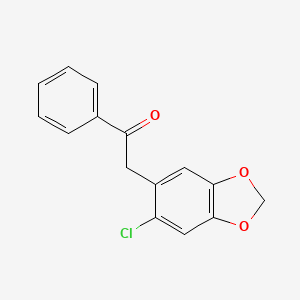
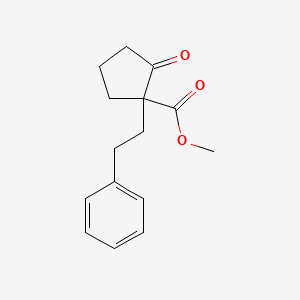
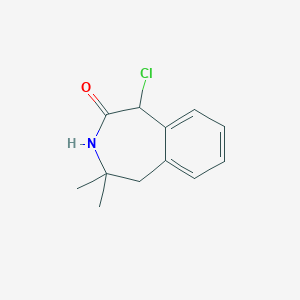
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)
![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
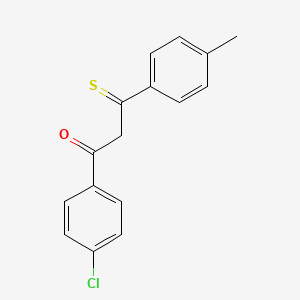
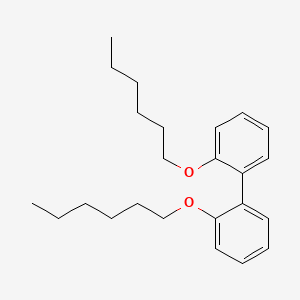
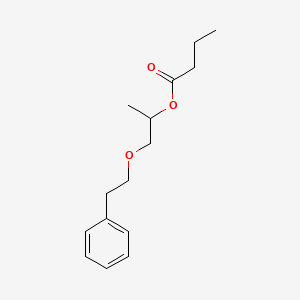
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
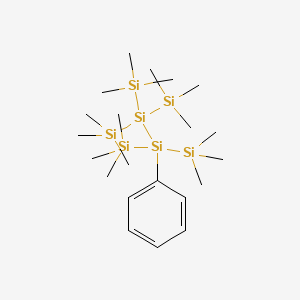
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
